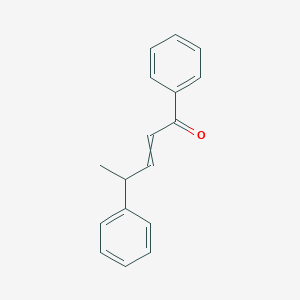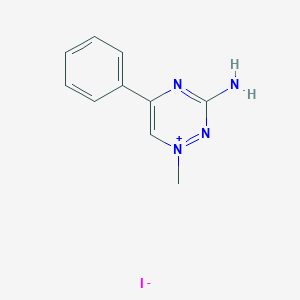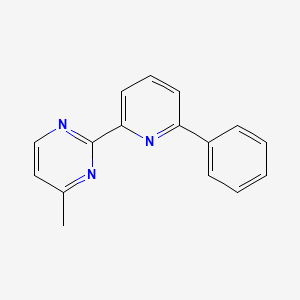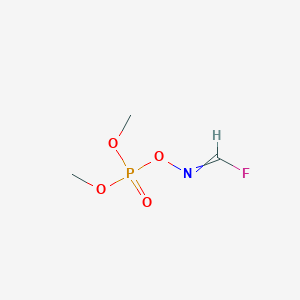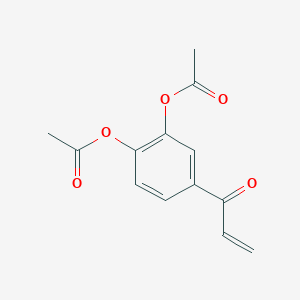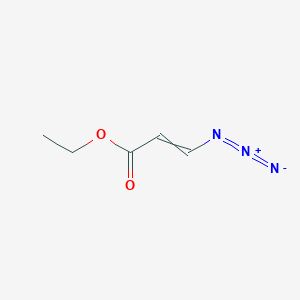
2-Propenoic acid, 3-azido-, ethyl ester, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3-azido-, ethyl ester, (Z)- is an organic compound with the molecular formula C5H7N3O2. This compound is a derivative of propenoic acid, featuring an azido group (-N3) at the third carbon and an ethyl ester group (-COOCH2CH3) at the first carbon. The (Z)- configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-azido-, ethyl ester, (Z)- typically involves the following steps:
Starting Material: The synthesis often begins with propenoic acid or its derivatives.
Esterification: The esterification process involves reacting the azido-substituted propenoic acid with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 3-azido-, ethyl ester, (Z)- can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives or other oxidized nitrogen compounds.
Reduction: Amines or amides.
Substitution: Various substituted propenoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 3-azido-, ethyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for imaging or tracking purposes.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 3-azido-, ethyl ester, (Z)- involves the reactivity of the azido group. The azido group can undergo click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles. This reaction is highly specific and efficient, making it valuable in various applications, including drug development and material science.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, ethyl ester: Lacks the azido group, making it less reactive in certain types of chemical reactions.
2-Propenoic acid, 3-phenyl-, ethyl ester: Contains a phenyl group instead of an azido group, leading to different reactivity and applications.
Uniqueness
The presence of the azido group in 2-Propenoic acid, 3-azido-, ethyl ester, (Z)- imparts unique reactivity, particularly in click chemistry reactions. This makes it a valuable compound for applications requiring specific and efficient chemical modifications.
Propiedades
Número CAS |
116270-19-0 |
|---|---|
Fórmula molecular |
C5H7N3O2 |
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
ethyl 3-azidoprop-2-enoate |
InChI |
InChI=1S/C5H7N3O2/c1-2-10-5(9)3-4-7-8-6/h3-4H,2H2,1H3 |
Clave InChI |
TVHAQPLDXOTSQI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]](/img/structure/B14312269.png)

![9H-Thieno[2,3-b]carbazole](/img/structure/B14312277.png)
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)
![Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate](/img/structure/B14312288.png)


![6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B14312313.png)
